N,N'-Dibenzoyl-L-cystine

Description

Contextualization within Amino Acid Derivative Chemistry

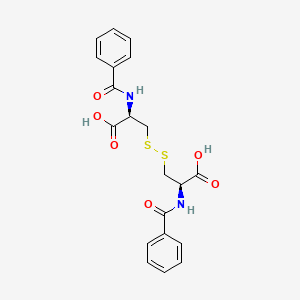

N,N'-Dibenzoyl-L-cystine is a specific type of amino acid derivative. medchemexpress.com Structurally, it is derived from L-cystine, which is formed by the oxidation of two cysteine amino acid molecules, creating a disulfide bond. cymitquimica.com In this compound, a benzoyl group is attached to each of the amino groups of the cystine molecule. cymitquimica.com This modification results in a chiral molecule with the chemical formula C₂₀H₂₀N₂O₆S₂. biosynth.com

The addition of benzoyl groups to the cystine structure enhances the compound's stability. cymitquimica.com As a derivative, it is part of a broad class of compounds used in various biochemical and pharmaceutical applications. cymitquimica.com Amino acid derivatives, in general, are explored for their potential to influence anabolic hormone secretion and for other physiological activities. medchemexpress.com this compound itself is utilized as a reactant in peptide synthesis. sigmaaldrich.com Its structure, featuring two amide groups and two carboxyl groups, allows it to act as both a hydrogen-bond donor and acceptor. rsc.org This characteristic is central to its chemical behavior and applications. rsc.org

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₆S₂ |

| Molecular Weight | 448.51 g/mol |

| Melting Point | 195-200 °C (decomposes) sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| CAS Number | 25129-20-8 |

Historical Perspective on this compound Studies as a Low-Molecular-Weight Gelator

The study of this compound as a low-molecular-weight gelator (LMWG) has a long history. It is recognized as the first small molecule hydrogelator, a discovery reported by Hoffman in 1921. acs.org The initial report noted its remarkable ability to form a rigid gel at a concentration as low as 0.1%, which could maintain its shape when its container was inverted. acs.org

Following this pioneering discovery, further research has expanded on its gelation properties. Gortner and Hoffman found that it could be dissolved in 95% alcohol. rsc.org Later, extensive studies by Menger and Caran delved into the gelation characteristics of this compound in DMSO/H₂O mixtures. rsc.org Research by Friggeri and colleagues demonstrated its capacity to form gels in various aqueous environments, including 1 N HCl, 1 and 5 N acetic acid, aqueous calcium chloride solution, and brine. rsc.org These foundational studies established this compound as a versatile and efficient hydrogelator, paving the way for contemporary research into its self-assembly and applications.

Scope and Significance of Current Research Trends for this compound

Current research on this compound is vibrant and multifaceted, primarily focusing on its role in creating "smart" materials that respond to environmental stimuli. rsc.org A significant area of investigation is its behavior as a pH- and thermo-responsive hydrogel. rsc.orgrsc.org Studies show that while the compound is difficult to dissolve in water directly, it readily dissolves in a sodium hydroxide (B78521) solution. rsc.orgrsc.org A stable, self-assembled hydrogel can then be formed by adjusting the pH to below 3.5 with hydrochloric acid. rsc.orgrsc.org This gel exhibits thermo-reversibility, transforming back into a sol state upon heating and reverting to a gel upon cooling. rsc.orgresearchgate.net

The mechanism behind this gelation involves the self-assembly of the molecules through a combination of intermolecular forces. rsc.orgrsc.org These include strong hydrogen bonds between the amide and carboxyl groups, π–π stacking interactions among the aromatic rings, and hydrogen bonds with water molecules. rsc.orgrsc.org The resulting hydrogels exhibit excellent mechanical properties. rsc.orgrsc.org

The significance of this research lies in its potential applications, particularly in controlled drug delivery. rsc.org For instance, the release of salicylic (B10762653) acid from a this compound hydrogel has been investigated, showing that the release rate can be controlled by the concentration of the gelator. rsc.orgrsc.org Other research explores its thixotropic and injectable properties, which are valuable for biomedical applications. researchgate.netingentaconnect.com Furthermore, this compound serves as a reactant in the synthesis of other complex molecules, such as integrin antagonists and crosslinkable hydrogels for cell proliferation. sigmaaldrich.comlookchem.com

| Research Area | Key Findings |

| Stimuli-Responsive Gels | Forms hydrogels that are responsive to both pH and temperature changes. rsc.orgrsc.org |

| Self-Assembly Mechanism | Gelation is driven by hydrogen bonding, π–π stacking, and van der Waals interactions. rsc.orgrsc.orgresearchgate.net |

| Controlled Release | Demonstrates potential for the sustained release of entrapped molecules like salicylic acid. rsc.orgrsc.org |

| Material Synthesis | Used as a reactant for creating integrin antagonists and other functional materials. sigmaaldrich.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-20-8 | |

| Record name | N,N′-Dibenzoyl-L-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dibenzoyl L Cystine

Established Synthetic Pathways of N,N'-Dibenzoyl-L-cystine

The primary and most established method for synthesizing this compound involves the direct acylation of the amino acid L-cystine. L-cystine, a dimeric amino acid, is formed by the oxidation of two cysteine molecules, resulting in a disulfide bond. cymitquimica.com The synthesis of the dibenzoyl derivative targets the two primary amine groups present in the L-cystine molecule.

Direct Benzoylation of L-Cystine: Mechanistic Considerations

The direct benzoylation of L-cystine is typically achieved through the Schotten-Baumann reaction. byjus.comquora.com This well-established method is used for synthesizing amides from amines and acyl chlorides. wikipedia.org

Mechanism: The reaction mechanism proceeds in several steps:

Nucleophilic Attack : The nitrogen atom of the primary amine group in L-cystine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. chemistry-reaction.com

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation : A base, typically aqueous sodium hydroxide (B78521) (NaOH) or pyridine, removes a proton from the now-positively charged nitrogen atom. byjus.comchemistry-reaction.com This step is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction. Neutralizing the acid prevents the protonation of unreacted amine groups, which would render them non-nucleophilic and halt the reaction. quora.comorganic-chemistry.org

This process occurs at both amine groups of the L-cystine molecule to yield the final this compound product. The reaction is often performed in a biphasic solvent system, consisting of water and a non-polar organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base resides in the aqueous phase to neutralize the generated acid, while the reactants and the final, less polar product remain primarily in the organic phase. wikipedia.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of base, reactant stoichiometry, temperature, and solvent system.

| Parameter | Condition | Rationale |

| Acylating Agent | Benzoyl Chloride | Standard reagent for benzoylation. |

| Base | Aqueous Sodium Hydroxide | Cost-effective and efficient at neutralizing the HCl byproduct, driving the reaction equilibrium towards the product. organic-chemistry.org |

| Pyridine | Can act as both a base and a nucleophilic catalyst, sometimes converting acyl chlorides into more powerful acylating agents. byjus.comquora.com | |

| Stoichiometry | Molar excess of base | Ensures complete neutralization of the generated HCl and maintains the nucleophilicity of the amine. organic-chemistry.org |

| Solvent System | Biphasic (e.g., Water/Dichloromethane) | Separates the base (aqueous phase) from the organic reactants and products, facilitating the reaction and simplifying workup. wikipedia.org |

| Temperature | Cooled (e.g., 0-5 °C) initially, then Room Temperature | Controls the initial exothermic reaction rate, followed by allowing the reaction to proceed to completion. prepchem.com |

Simulations and experimental data from related acylation reactions show that the feed ratio of reactants and the reaction temperature are direct determinants of the final yield. researchgate.net For instance, in the synthesis of the related N,N'-diacetyl-L-cystine, careful control of the molar equivalents of the acetylating agent and the base, along with temperature, was crucial for high yields. google.com

Advanced Synthetic Approaches for this compound Derivatives

Beyond the parent compound, various derivatives of this compound have been synthesized to modify its properties for specific applications. These approaches generally involve either altering the acyl group attached to the nitrogen atoms or functionalizing the carboxylic acid termini.

Acylation Strategies beyond Benzoylation

Varying the acyl group attached to the amino functions of L-cystine leads to a wide range of derivatives. This strategy is common in medicinal chemistry to fine-tune the biological activity and physical properties of molecules. nih.gov

| Acyl Group | Derivative Name | Reagent Example | Application/Significance |

| Acetyl | N,N'-Diacetyl-L-cystine (NDAC) | Acetic Anhydride google.com | A derivative with altered polarity and hydrogen bonding capability. |

| tert-Butoxycarbonyl | N,N'-Di-BOC-L-cystine | Di-tert-butyl dicarbonate | A common protecting group strategy in peptide synthesis. medchemexpress.com |

| Benzyloxycarbonyl | N,N'-Dibenzyloxycarbonyl-L-cystine | Benzyl chloroformate | Used as a building block in peptide synthesis, with the Cbz group serving as a removable protecting group. ontosight.ai |

The choice of acylating agent and reaction conditions can also be used to achieve selective acylation or introduce specific functionalities. nih.gov

Functionalization of Carboxyl Termini

The two carboxylic acid groups of this compound offer another site for chemical modification, most commonly through esterification or amidation. These modifications significantly alter the compound's solubility, charge, and ability to interact with other molecules.

Esterification : The carboxyl groups can be converted to esters. For example, this compound dimethyl ester has been synthesized. uoa.gr This is typically achieved by reacting the di-acid with an alcohol (e.g., methanol) under acidic conditions. This modification removes the negative charge of the carboxylates and increases lipophilicity.

Amidation : The carboxyl groups can be coupled with amines to form amides. The synthesis of L-cystine diamides has been demonstrated by reacting Boc-protected L-cystine with amines like morpholine (B109124) or N-methylpiperazine using peptide coupling reagents (e.g., EDC, HOAt), followed by deprotection. nih.gov This strategy allows for the introduction of a wide variety of functional groups at the C-termini.

Chemical Reactivity and Derivatization Studies of this compound

This compound is not merely a synthetic target but also a versatile reactant and building block for more complex structures. Its reactivity is centered around the disulfide bond, the carboxyl groups, and the aromatic benzoyl moieties.

The presence of the benzoyl groups enhances the molecule's stability and influences its reactivity. cymitquimica.com It is used as a reactant in the synthesis of integrin antagonists and for the amplification of bifunctional disulfide ligands. lookchem.comsigmaaldrich.com

A key reaction is the reduction of the central disulfide bond. This can be accomplished using reducing agents like zinc dust in acidic media, which cleaves the disulfide to yield two molecules of N-benzoyl-L-cysteine. uoa.gr The resulting free thiol groups are highly reactive and can participate in various subsequent reactions. cymitquimica.com

The compound is also known for its ability to act as a hydrogelator. acs.org While poorly soluble in neutral water, this compound can be dissolved in a basic solution (e.g., NaOH), which deprotonates the carboxylic acid groups. rsc.org Subsequent acidification of this solution leads to the formation of a self-assembled hydrogel. rsc.orgresearchgate.net This gelation is driven by a combination of non-covalent interactions:

Hydrogen Bonding : Intermolecular hydrogen bonds form between the amide and carboxyl groups of neighboring molecules. rsc.orgresearchgate.net

π-π Stacking : The aromatic rings of the benzoyl groups stack on top of each other. rsc.orgresearchgate.net

This pH-responsive and thermo-reversible behavior highlights the reactivity of the carboxyl groups and the importance of the benzoyl moieties in directing supramolecular assembly. rsc.org

Disulfide Bond Chemistry: Oxidation and Reduction Pathways

The disulfide (S-S) bond is the most chemically dynamic feature of the this compound molecule, serving as a reversible covalent link that can be cleaved and reformed under specific redox conditions. This reactivity is central to its function as a redox-responsive gelator.

Reduction Pathway (Disassembly): The reduction of the disulfide bond in this compound leads to the cleavage of the molecule into two separate N-benzoyl-L-cysteine units. This transformation causes the disassembly of supramolecular structures, such as hydrogels, that rely on the full DBC molecule for their integrity. This process can be initiated by the introduction of a chemical reducing agent. The disassembly of the system via reduction of the disulfide bond is a key feature in designing transient, stimuli-responsive materials. acs.orgrsc.org For instance, in a hydrogel state, the addition of a reducing agent can break apart the gel network, leading to a transition from a gel to a sol (solution) state. rsc.org

Oxidation Pathway (Assembly/Reformation): The oxidation pathway is the reverse of reduction, involving the formation of a disulfide bond from two thiol (-SH) groups of N-benzoyl-L-cysteine molecules. In the context of DBC-based materials, this pathway is often integral to the initial self-assembly or the reformation of a hydrogel after a reductive disassembly cycle. While the self-assembly of DBC into a hydrogel is primarily triggered by a pH change, the integrity of the disulfide bond is a prerequisite for the gelator molecule to exist. researchgate.net The oxidation of cysteine-containing peptides is a known strategy to induce hydrogelation, where the formation of the dimer acts as the gelator. acs.org In systems designed for transient behavior, the kinetics of this reformation can be controlled to program the material's lifespan. rsc.org

The redox activity of the disulfide bond allows for the creation of dynamic materials that can be assembled and disassembled on demand, as summarized in the table below.

| Stimulus | Chemical Process | Target Bond | Resulting State |

| Addition of Reducing Agent | Reduction | Disulfide (S-S) | Disassembly (Gel-to-Sol Transition) |

| Removal of Reductant / Oxidative Environment | Oxidation | Thiol (-SH) groups | Reformation of Disulfide Bond |

Amide Linkage Transformations and Substitution Reactions

The two amide linkages in this compound play a critical structural role in its capacity to act as a hydrogelator. While less reactive than the disulfide bond, their integrity and specific configuration are essential for the non-covalent interactions that drive self-assembly.

Functional Importance in Supramolecular Chemistry: The amide groups are fundamental to the formation of DBC hydrogels. They act as key sites for intermolecular hydrogen bonding, which, along with interactions between the carboxyl groups, creates the fibrous network that entraps water to form a gel. researchgate.net The hydrogen atom on the amide nitrogen (N-H) is a crucial hydrogen bond donor. Research on similar gelators has shown that chemical modification of this site, such as through N-methylation, eliminates the ability to form a hydrogel. acs.org This finding underscores the critical role of the specific amide structure, implying that any transformation or substitution at this site would dramatically alter the molecule's self-assembly properties. acs.org

Chemical Stability and Potential Transformations: The amide bonds in DBC exhibit considerable stability. For example, this compound has been used as a chiral auxiliary in the asymmetric reduction of ketones using lithium borohydride (B1222165), indicating the amide linkage is stable under these specific reducing conditions. While direct, high-yield substitution reactions on the benzoyl groups or hydrolysis of the amide bond of DBC are not extensively documented, related structures provide insight into their potential reactivity. Poly(amidoamines) based on L-cystine, for example, have been shown to be susceptible to hydrolysis, with the rate depending on pH and steric hindrance near the amide group. journals.co.za Furthermore, oxidation of N,N'-dibenzoylcystine with peracetic acid has been shown to primarily affect the disulfide bond, forming an S,S-dioxide, while also causing esterification of the carboxylic acid groups under the reaction conditions, leaving the amide bond intact.

| Amide Group Feature | Role / Reactivity | Significance |

| N-H Group | Hydrogen Bond Donor | Essential for intermolecular interactions driving hydrogelation. acs.orgresearchgate.net |

| C=O Group | Hydrogen Bond Acceptor | Contributes to the stability of the self-assembled network. journals.co.za |

| Benzoyl Group | π-π Stacking | Aromatic rings participate in stacking interactions, further stabilizing the hydrogel. journals.co.za |

| Amide Bond | Chemical Linkage | Generally stable but potentially susceptible to hydrolysis under specific pH conditions. journals.co.za |

Synthesis of Crosslinkable Hydrogel Precursors

This compound itself is a direct precursor for the formation of supramolecular hydrogels, which are "crosslinked" through non-covalent forces rather than covalent bonds. The synthesis of the hydrogel does not involve changing the chemical structure of DBC but rather manipulating its environment to trigger self-assembly.

pH-Responsive Self-Assembly: The most common method for preparing a hydrogel from DBC is to exploit its pH-responsive solubility. The molecule is generally insoluble in water at neutral pH. researchgate.netjournals.co.za The process involves the following steps:

Solubilization: DBC is dissolved in a basic aqueous solution, such as sodium hydroxide (NaOH). The base deprotonates the carboxylic acid groups (-COOH) to carboxylates (-COO⁻), rendering the molecule soluble in water. researchgate.net

Triggering Assembly: The pH of the basic DBC solution is then carefully lowered by adding an acid, such as hydrochloric acid (HCl). As the pH drops below approximately 3.5, the carboxylate groups are protonated back to carboxylic acids. researchgate.net This change reduces the molecule's solubility and initiates a self-assembly process.

Gel Formation: The DBC molecules organize into a three-dimensional network of fibers. This network is stabilized by a combination of strong intermolecular hydrogen bonds between amide and carboxyl groups, as well as π-π stacking interactions between the aromatic benzoyl rings. researchgate.netjournals.co.za This fibrous matrix traps water molecules, resulting in the formation of a stable, self-supporting hydrogel. researchgate.net

This gel-sol transition is reversible. Adding a base (pH > 9.4) will deprotonate the gelator again, disrupting the hydrogen bonds and causing the hydrogel to revert to a solution state. researchgate.net

Thermo-Reversible Properties: The hydrogels formed from this compound also exhibit thermo-reversibility. researchgate.net Heating the hydrogel provides enough thermal energy to disrupt the non-covalent interactions (hydrogen bonds and π-π stacking) holding the network together, causing it to transition back into a solution (sol). Upon cooling, the interactions reform, and the hydrogel state is recovered. researchgate.net The specific gel-to-sol transition temperature depends on the concentration of the gelator. acs.org

| Parameter | Condition | Effect on DBC | Result |

| pH | Addition of base (e.g., NaOH) to pH > 9.4 | Deprotonation of carboxylic acids | Solubilization (Sol State) researchgate.net |

| Addition of acid (e.g., HCl) to pH < 3.5 | Protonation of carboxylic acids | Self-assembly (Gel State) researchgate.net | |

| Temperature | Heating | Disruption of non-covalent bonds | Gel-to-Sol Transition researchgate.net |

| Cooling | Reformation of non-covalent bonds | Sol-to-Gel Transition researchgate.net |

Supramolecular Assembly and Material Science Applications of N,n Dibenzoyl L Cystine

Principles of N,N'-Dibenzoyl-L-cystine Self-Assembly

The formation of stable, ordered supramolecular structures from this compound in an aqueous environment is a thermodynamically driven process. It relies on a delicate balance of specific, non-covalent interactions that guide the molecules to arrange themselves into extended, three-dimensional networks. The key driving forces behind this phenomenon are intermolecular hydrogen bonding and aromatic π–π stacking, with solvent interactions playing a critical mediating role.

The molecular structure of this compound is rich in functional groups capable of forming hydrogen bonds. Each molecule possesses two amide groups and two carboxylic acid groups, which can act as both hydrogen-bond donors and acceptors. rsc.orgnih.govnih.gov This functionality allows for the formation of strong and directional intermolecular hydrogen bonds that link adjacent DBC molecules. rsc.orgrsc.orgresearchgate.net These interactions create a robust, repeating network that serves as the primary scaffold for the supramolecular assembly. nih.govresearchgate.net The cooperative nature of these multiple hydrogen bonds leads to the formation of one-dimensional fibrillar structures, which then entangle to form the larger three-dimensional gel network.

Solvent interactions are paramount in mediating the self-assembly of this compound. While DBC is poorly soluble in neutral water, its solubility dramatically increases in a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH). rsc.orgrsc.orgresearchgate.net In a basic environment, the carboxylic acid groups of DBC are deprotonated to form carboxylate anions. This charge repulsion prevents the molecules from aggregating, keeping them dissolved in the solvent.

The hierarchical assembly is triggered by a change in the solvent conditions, specifically a reduction in pH through the addition of an acid like hydrochloric acid (HCl). rsc.orgresearchgate.net As the pH drops, the carboxylate groups are protonated, neutralizing their charge. This removes the electrostatic repulsion and allows the other non-covalent forces—hydrogen bonding and π–π stacking—to dominate, driving the molecules to self-assemble into nanofibers. nih.gov These fibers then interact and entangle to immobilize water molecules, forming the hydrogel. nih.govrsc.orgresearchgate.net Therefore, the solvent (water) and the solutes within it (ions that determine pH) play a direct and active role in controlling the transition between the dissolved (sol) and assembled (gel) states.

Responsive Supramolecular Hydrogel Systems Based on this compound

The hydrogels formed from this compound are classified as "smart" materials because they can undergo reversible transitions in response to external stimuli. This responsiveness is a direct consequence of the non-covalent interactions holding the supramolecular structure together. The most notable responsive behaviors are to changes in pH and temperature.

The gelation of this compound is exquisitely sensitive to pH, a property stemming from the presence of its carboxylic acid functional groups. rsc.org The transition between a solution (sol) and a hydrogel state is a reversible process controlled by the protonation state of these groups.

Gel Formation (Acidic pH): DBC molecules self-assemble to form a hydrogel in acidic conditions, typically at a pH below 3.5. rsc.orgresearchgate.net In this state, the carboxylic acid groups are protonated (-COOH), rendering the molecules neutral and enabling the intermolecular hydrogen bonding and π–π stacking interactions that drive gelation.

Gel Dissolution (Basic pH): When the pH is increased to a basic value, generally above 9.4, the hydrogel dissolves and returns to a sol state. rsc.orgresearchgate.net At high pH, the carboxylic acid groups are deprotonated to form carboxylate ions (-COO⁻). The resulting negative charges on the molecules lead to electrostatic repulsion, which overcomes the attractive non-covalent forces and causes the disassembly of the gel network. nih.gov

This pH-triggered sol-gel transition is a repeatable process, highlighting the dynamic and reversible nature of the supramolecular assembly. rsc.org

Table 1: pH-Dependent State of this compound in Aqueous Solution

| pH Range | Molecular State of Carboxyl Group | Dominant Interaction | Macroscopic State |

| < 3.5 | Protonated (-COOH) | Hydrogen Bonding & π–π Stacking | Hydrogel |

| > 9.4 | Deprotonated (-COO⁻) | Electrostatic Repulsion | Solution (Sol) |

In addition to pH sensitivity, hydrogels of this compound also exhibit thermo-reversibility. nih.govrsc.org Heating the hydrogel provides thermal energy that can disrupt the delicate network of non-covalent bonds holding the structure together. When a critical temperature, known as the gel-to-sol transition temperature (Tgs), is reached, the hydrogel "melts" into a liquid sol state. rsc.orgnih.gov Upon cooling, the hydrogen bonds and π–π interactions can reform, allowing the gel network to re-assemble.

Research has shown that the Tgs of DBC hydrogels is dependent on the concentration of the gelator. nih.gov Higher concentrations of DBC lead to a more extensive and robust fibrillar network, which requires more thermal energy to disrupt. Consequently, the gel-to-sol transition temperature increases with increasing DBC concentration. nih.gov This property allows for the tuning of the hydrogel's thermal stability based on its formulation.

Table 2: Gel-to-Sol Transition Temperatures (Tgs) of this compound Hydrogels at Various Concentrations

| Gelator Concentration (mM) | Gel-to-Sol Transition Temperature (Tgs) (°C) |

| 2.23 | 40 |

| 22.3 | 120 |

| Data sourced from studies on DBC gels in various aqueous solutions, including water and phosphate-buffered saline. nih.gov |

Redox-Responsive Transient Hydrogel Dynamics

The disulfide bond inherent in the this compound (DBC) molecule provides a handle for creating redox-responsive materials. These hydrogels exhibit transient behavior, meaning they can be formed and then disassembled through chemical triggers, a process governed by the kinetics of competing reactions. acs.orgnih.govscience.gov This dynamic nature is particularly valuable for creating materials with programmed lifetimes and functions.

The lifespan of transient hydrogels formed from this compound can be precisely controlled by managing the kinetics of two competing processes: the self-assembly of DBC molecules into a gel and the disassembly of this structure by a reducing agent. acs.orgnih.gov The process is typically initiated by a pH trigger, which induces the self-assembly of the redox-active DBC gelator. acs.orgmdpi.com In the presence of a reducing agent, the disulfide bonds within the DBC molecules are cleaved, leading to the breakdown of the hydrogel network. acs.orgacs.org

A key finding is that the formation of the gel network actually hinders the action of the reducing agent. acs.orgnih.gov This protective effect results in longer hydrogel lifetimes than would otherwise be predicted, allowing for a programmed, temporary existence of the gel state. nih.govscience.gov These transient hydrogels have been shown to undergo clean and repeatable cycles of gelation and dissolution without the formation of kinetically trapped aggregates. acs.orgnih.gov This allows for multiple, predictable cycles of the transient hydrogel state. nih.gov

The lifetimes of these redox-responsive hydrogels are highly tunable through external chemical stimuli. mdpi.commdpi-res.com The two primary factors that can be adjusted are the pH and the concentration of the reducing agent. acs.orgnih.govscience.gov By altering the initial pH, the rate of self-assembly can be modulated, which in turn affects how long the gel state persists before the reducing agent can fully disassemble the network. acs.org Similarly, increasing the concentration of the reducing agent will accelerate the disassembly process, leading to a shorter hydrogel lifetime. mdpi.commdpi-res.com This dual-control mechanism provides a versatile platform for designing "smart" materials that can respond to specific chemical cues in their environment with a predetermined temporal response. science.gov The autonomous sol-gel-sol transitions are a direct result of the kinetic control over these competing chemical reactions. mdpi.com

Structural Elucidation of this compound Self-Assembled Architectures

Understanding the structure of this compound assemblies from the molecular to the macroscopic level is crucial for explaining their material properties. Crystallographic studies and other characterization techniques have provided detailed insights into the hierarchical organization of these molecules.

Single crystal X-ray diffraction analysis has been instrumental in determining the precise molecular arrangement of this compound. rsc.orgnih.govrsc.org The compound crystallizes in the monoclinic space group P21. rsc.orgnih.govrsc.org The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Lattice Parameter | Value | Source |

|---|---|---|

| a | 10.8180 (11) Å | rsc.orgnih.govrsc.org |

| b | 9.0405 (9) Å | rsc.orgnih.govrsc.org |

| c | 10.9871 (11) Å | rsc.orgnih.govrsc.org |

| β | 90.798 (3)° | rsc.orgnih.govrsc.org |

| Z (molecules per unit cell) | 2 | rsc.orgnih.govrsc.org |

The crystal structure reveals that the self-assembly is driven by a combination of non-covalent interactions. rsc.orgnih.gov Strong intermolecular hydrogen bonds form between the amide and carboxyl groups of neighboring molecules. rsc.orgnih.govresearchgate.net Additionally, π–π stacking interactions occur between the aromatic rings of the benzoyl groups, further stabilizing the structure. rsc.orgnih.govresearchgate.net

A significant finding is the strong correlation between the molecular arrangement in the single crystal and the structure of the self-assembled fibers within the hydrogel. rsc.orgnih.gov By comparing the X-ray diffraction (XRD) patterns of the DBC single crystal with that of the xerogel (the dried-out hydrogel), it has been shown that the diffraction peaks appear at the same positions, with no new peaks observed in the xerogel pattern. rsc.org This indicates that the fundamental assembly structure is preserved when moving from the crystalline state to the hydrogel. rsc.orgresearchgate.net Therefore, the same intermolecular hydrogen bonds and π–π stacking interactions that dictate the crystal packing are also responsible for the formation of the fibrous network in the hydrogel. rsc.orgnih.govrsc.org

The formation of a this compound hydrogel is a classic example of hierarchical self-assembly. The process begins at the molecular level, where individual DBC molecules organize into one-dimensional structures through specific intermolecular interactions like hydrogen bonding and π-π stacking. rsc.orgacs.org These primary one-dimensional fibers then further assemble into larger bundles or networks. researchgate.net This hierarchical growth, from the molecular arrangement to the formation of nanofibers and eventually to a macroscopic, entangled network capable of trapping large amounts of water, is what gives the hydrogel its characteristic properties, such as its viscoelasticity and thermal reversibility. nih.govacs.org The directed self-assembly of these fibers can even be controlled by chemical gradients, such as a propagating pH front, leading to the formation of hydrogels with aligned fibers. researchgate.net

Functional Applications in Soft Materials Utilizing this compound

This compound (DBC) is a versatile, low-molecular-weight gelator (LMWG) derived from the amino acid L-cystine. rsc.org Its structure, featuring two amide groups, two carboxylic acid groups, and a disulfide bond, allows for self-assembly in aqueous solutions through a combination of non-covalent interactions, including hydrogen bonding and π–π stacking. rsc.orgrsc.org This self-assembly process leads to the formation of three-dimensional networks that immobilize large amounts of solvent, creating supramolecular hydrogels. rsc.orgacs.org These hydrogels are "smart" materials, exhibiting responsiveness to external stimuli such as pH and temperature, which makes them attractive for a variety of functional applications in soft materials. rsc.orgrsc.org

The porous, solvent-filled network of DBC hydrogels makes them excellent candidates for controlled release systems, where they can act as a depot for the encapsulation and subsequent release of active molecules. rsc.orgacs.org Studies have demonstrated the entrapment and pH-triggered release of various model drug molecules from DBC hydrogel matrices. acs.orgnih.gov The release mechanism is often governed by the diffusion of the entrapped molecule through the gel network, which can be modulated by both the properties of the gel and the surrounding environment. rsc.orgacs.org

Investigations into the release kinetics of molecules from DBC hydrogels have shown that the process is often diffusion-controlled. rsc.orgacs.org For instance, the release of salicylic (B10762653) acid (SA) from a DBC hydrogel was found to follow a diffusion-controlled mechanism consistent with Fickian diffusion. rsc.orgacs.org This model of diffusion implies that the rate of release is primarily driven by the concentration gradient of the entrapped substance between the gel and the surrounding medium. rsc.org The analysis of release data, where the amount of released substance is plotted against the square root of time, yields a linear relationship, which is characteristic of a Fickian diffusion process. rsc.org

Similarly, early studies on the release of quinoline (B57606) derivatives, such as 8-aminoquinoline (B160924) (AQ) and 2-hydroxyquinoline (B72897) (HQ), from DBC gels also indicated diffusion-based kinetics. acs.orgnih.gov The release profiles could be fitted to kinetic models where the exponent 'n' in the Ritger-Peppas equation is approximately 0.5, a value that signifies a Fickian diffusion mechanism. rsc.org This indicates that the primary release mechanism is the diffusion of the guest molecule through the pre-existing pores of the swollen hydrogel network, rather than being controlled by swelling or erosion of the gel matrix itself. science.govresearchgate.net

The efficiency and rate of release from DBC hydrogels are highly sensitive to environmental parameters, particularly pH and the concentrations of both the gelator and the entrapped molecule. rsc.orgacs.org DBC hydrogels exhibit marked pH-responsiveness due to the protonation and deprotonation of their carboxylic acid groups. rsc.org The hydrogel is typically formed at an acidic pH (e.g., <3.5) and transitions back to a sol state at a basic pH (e.g., >9.4). rsc.orgrsc.org

This pH sensitivity directly impacts release efficiency. In the case of salicylic acid release from a DBC hydrogel, the release ratio was found to be significantly influenced by the pH of the receiving phosphate (B84403) buffer solution (PBS). rsc.orgacs.org The optimal release was observed at a pH of 4.0. rsc.org At a DBC concentration of 3.0 g/L and an initial SA concentration of 200 mg/L, the release ratio in a PBS buffer at pH 4.0 reached 58.02%. rsc.orgacs.org The concentration of the entrapped molecule also plays a crucial role; higher initial concentrations of salicylic acid led to an improved release ratio. rsc.org Furthermore, the concentration of the DBC gelator itself affects the hydrogel's network density, which in turn can influence the diffusion rate of the encapsulated substance. rsc.org

The interaction between the gelator and the guest molecule is another critical factor. The release of 2-hydroxyquinoline (HQ) from DBC gels was found to be approximately seven times faster than that of 8-aminoquinoline (AQ). acs.orgnih.gov This difference is attributed to stronger interactions, likely hydrogen bonding, between the amine group of AQ and the carboxylic acid groups of the DBC gelator, which retards its diffusion out of the gel matrix. scientificlabs.com

| Released Molecule | Gelator System | Key Environmental Parameter(s) | Observed Kinetic Model | Key Finding | Citation |

|---|---|---|---|---|---|

| Salicylic Acid (SA) | This compound Hydrogel (3.0 g/L) | pH of receiving buffer, SA concentration | Fickian Diffusion | Optimal release ratio (58.02%) observed at pH 4.0 with high initial SA concentration. | rsc.orgrsc.orgacs.org |

| 8-Aminoquinoline (AQ) & 2-Hydroxyquinoline (HQ) | This compound Hydrogel | pH (release triggered by pH change), Molecule-gelator interaction | Fickian Diffusion | Release of HQ is ~7 times faster than AQ due to weaker interactions with the gel matrix. | acs.orgnih.gov |

Supramolecular gels, including those formed from DBC, have been proposed as promising materials for use as recyclable catalyst carriers. rsc.orgrsc.org The concept involves entrapping a catalyst, such as metal nanoparticles or an organocatalyst, within the three-dimensional gel network. This immobilization would facilitate the separation of the catalyst from the reaction products, allowing the catalyst to be easily recovered and reused for multiple cycles, which is a key principle of green and sustainable chemistry. researchgate.netethernet.edu.et

While the potential for DBC hydrogels to be used in this capacity is noted in the literature, detailed research demonstrating their specific application as recyclable supports for catalysis is not extensively reported. rsc.orgrsc.org The pH- and thermo-responsive nature of DBC gels could theoretically offer a mechanism for controlling catalytic activity or for catalyst recovery by inducing a sol-gel transition, but specific examples of this remain a subject for future research. rsc.org

The unique properties of DBC hydrogels make them suitable for the development of biosensor platforms. rsc.org Hydrogels can provide a biocompatible, aqueous environment for immobilizing biological recognition elements (e.g., enzymes, antibodies) or for hosting chemical sensing components. acs.org

An electrochemical strategy has been reported that uses a micellar hybridized hydrogel formed from DBC and a gemini (B1671429) surfactant to characterize changes in a hydrophobic microenvironment. acs.org This system utilized the electrochemical response of a methylene (B1212753) blue probe to quantify changes within the gel matrix, demonstrating the applicability of DBC gels in electrochemical sensing platforms. acs.org

Furthermore, the inherent chemistry of DBC offers avenues for sensor development. The disulfide bond in the cystine core is redox-active. This functionality could be exploited to create sensors that respond to specific oxidizing or reducing agents, similar to how thiol-to-disulfide oxidation has been used to trigger solution-to-gel phase transitions in other sensing systems. acs.org The reversible disassembly of DBC hydrogels in the presence of a reducing agent has been demonstrated, highlighting a stimulus-responsive behavior that could be harnessed for signal transduction in a biosensor. acs.org While specific biosensors for analytes like glucose or pathogens have been developed using other peptide-based hydrogels to entrap enzymes or quantum dots, this strategy could foreseeably be adapted to DBC hydrogel platforms. acs.org

Lyotropic liquid crystals (LLCs) are materials that form ordered phases in the presence of a solvent. rsc.org Gelling these LLC phases with a low-molecular-weight gelator can create novel materials that combine the anisotropic properties of liquid crystals with the mechanical stability of a gel.

The integration of DBC into an LLC system composed of H₂O/NaCl-Genapol LA070 has been investigated. rsc.org In this specific system, it was found that DBC, a hydrogelator, did not succeed in forming gelled LLCs. rsc.org Although it slightly altered the phase boundaries of the LLC, it did not immobilize the liquid crystalline structure into a gel. rsc.org This contrasts with other gelators, such as 1,3:2,4-dibenzylidene-d-sorbitol (DBS), which were effective in gelling the same LLC system. rsc.org This finding indicates that a high degree of molecular compatibility is required between the gelator's self-assembled network and the surfactant's liquid crystalline mesophase, and not all hydrogelators are suitable for gelling any given LLC. rsc.org

Despite this result in a specific multi-component system, it has been noted that simple DBC hydrogels themselves can exhibit birefringence, which is the optical property of having a refractive index that depends on the polarization and propagation direction of light. nih.gov Birefringence is a characteristic feature of liquid crystals, suggesting that the self-assembled fibrillar network of DBC in water may possess a degree of long-range order characteristic of a lyotropic liquid crystalline phase. nih.gov

Chirality in N,n Dibenzoyl L Cystine Systems

Stereochemical Aspects and Enantiomeric Purity

N,N'-Dibenzoyl-L-cystine possesses a defined stereochemistry derived from its parent molecule, L-cystine. The "L" designation refers to the configuration at the α-carbon atoms. The structure contains two chiral centers, both with the (R)-configuration according to Cahn-Ingold-Prelog priority rules. The synthesis of this compound typically starts from L-cystine, ensuring the retention of this specific stereochemistry. cymitquimica.comusm.edu The enantiomeric purity of commercially available this compound is generally high, often exceeding 98%. scbt.comsigmaaldrich.com This high level of enantiomeric purity is crucial for its applications in asymmetric synthesis, where even small amounts of the opposite enantiomer can significantly reduce the enantioselectivity of a reaction. The optical activity of this compound is a key physical property used to confirm its enantiomeric purity, with a specific rotation value of [α]20/D −215±8°, measured at a concentration of 1% in ethanol. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25129-20-8 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | scbt.combiosynth.com |

| Molecular Weight | 448.51 g/mol | sigmaaldrich.combiosynth.com |

| Purity | >98% | scbt.com |

| Optical Activity [α]20/D | -215±8° (c=1% in ethanol) | sigmaaldrich.com |

| Melting Point | 195-200 °C (decomposes) | sigmaaldrich.com |

This compound as a Chiral Modifier in Asymmetric Synthesis

The well-defined chiral structure of this compound makes it an effective chiral auxiliary or modifier in asymmetric synthesis. tus.ac.jpscientificlabs.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

Enantioselective Reductions of Organic Substrates

A primary application of this compound is as a chiral modifier for reducing agents, most notably lithium borohydride (B1222165) (LiBH₄), in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. scbt.comtus.ac.jpscbt.com In these reactions, this compound complexes with the reducing agent, creating a chiral environment that directs the hydride transfer to one of the two enantiotopic faces of the ketone carbonyl group. This results in the preferential formation of one enantiomer of the alcohol product. Research has demonstrated its effectiveness in the asymmetric reduction of various ketones, including aromatic, heteroaromatic, and unsaturated ketones. sigmaaldrich.comtus.ac.jp For instance, the enantioselective reduction of β-halogenoketones and prochiral 3-aryl-3-oxoesters has been successfully achieved using the LiBH₄/N,N'-Dibenzoyl-L-cystine system. tus.ac.jp

Chiral Recognition Phenomena in Self-Assembling Systems

The chirality of this compound plays a crucial role in its ability to self-assemble into ordered supramolecular structures, such as hydrogels. acs.orgrsc.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding and π-π stacking, which are influenced by the molecule's stereochemistry. biosynth.comresearchgate.net

Molecular-Level Chiral Discrimination

The process of self-assembly in systems containing this compound inherently involves molecular-level chiral discrimination. The specific three-dimensional arrangement of the benzoyl and carboxyl groups, dictated by the L-configuration of the cystine backbone, governs how individual molecules interact and pack with each other. This leads to the formation of specific, chirally organized aggregates. The transfer of chirality from the molecular level to the macroscopic properties of the resulting material is a key area of research. researchgate.net

Influence of Chirality on Supramolecular Structure and Function

The chirality of this compound is a determining factor in the morphology and properties of the supramolecular structures it forms. For example, it has been shown to form hydrogels under specific pH conditions. rsc.orgresearchgate.net The formation and stability of these gels are directly linked to the chiral nature of the gelator molecules. The chirality of low molecular weight gelators often dictates their ability to form gels, with racemic mixtures in many cases being unable to do so. rsc.org The transfer of molecular chirality to the resulting aggregates can lead to the formation of helical fibers and other complex chiral architectures. researchgate.net These chiral supramolecular systems have potential applications in areas such as chiral separations and as templates for the synthesis of other chiral materials. The study of how chirality influences the self-assembly of molecules like this compound provides fundamental insights into the design of functional supramolecular materials. nih.gov

Biological and Biomedical Research Applications of N,n Dibenzoyl L Cystine

Mechanistic Insights into Biological Activity of N,N'-Dibenzoyl-L-cystine and Its Analogues

The biological relevance of this compound and molecules derived from it is deeply rooted in the fundamental chemical properties of its core structure, particularly the disulfide bond and its capacity for non-covalent interactions.

Disulfide bonds are covalent linkages formed between the sulfur atoms of two cysteine residues and are critical for the structure and function of many proteins. monash.edumetwarebio.com These bonds play a significant role in stabilizing the tertiary and quaternary structures of proteins, especially those that exist outside of the cell. monash.edumetwarebio.com By creating strong covalent cross-links, disulfide bonds help maintain the correct three-dimensional folding of proteins, making them more resistant to changes in environmental conditions like temperature and pH. metwarebio.comnih.gov

The stabilizing effect of a disulfide bond can be substantial, contributing as much as 5 to 6 kcal/mole to the stability of a protein's folded state. nih.gov This stabilization is thought to primarily result from decreasing the entropy of the unfolded state, which makes the folded conformation more favorable. nih.gov The disulfide bond in this compound is a key structural feature that mirrors this natural stabilization strategy. cymitquimica.com This intrinsic property is leveraged in the design of peptide and protein mimetics, where the disulfide linkage provides conformational rigidity. Furthermore, the reversible nature of the disulfide bond, which can be cleaved under reducing conditions, makes it a "redox switch," a mechanism that can trigger conformational changes in proteins to alter their function. monash.edu

The structure of this compound facilitates various non-covalent interactions that are crucial for binding to biological macromolecules. rsc.org The molecule contains hydrogen bond donors (amide groups) and acceptors (carboxyl and amide groups), as well as aromatic phenyl rings capable of engaging in π–π stacking interactions. rsc.orgrsc.org These forces drive the self-assembly of DBC molecules into supramolecular structures, such as hydrogels. rsc.orgacs.org

The formation of these hydrogels is a clear demonstration of DBC's ability to interact and form organized networks. acs.org Single crystal X-ray diffraction studies of DBC have revealed that the gelators self-assemble through a combination of strong intermolecular hydrogen bonds between adjacent amide and carboxyl groups, and π–π stacking of the aromatic rings. rsc.orgrsc.org These gels can physically entrap other molecules, a property that has been studied for controlled-release applications. rsc.org For instance, the release of salicylic (B10762653) acid from a DBC hydrogel was shown to be dependent on the gelator concentration and the pH of the surrounding medium, indicating specific interactions between the entrapped molecule and the hydrogel network. rsc.orgrsc.org This capacity for forming structured, interactive matrices underscores its potential for creating scaffolds in tissue engineering and as a component in drug delivery systems. rsc.org

Design of Derivatives for Targeted Biological Functions

The chemical scaffold of this compound serves as a starting point for the synthesis of derivatives with specific biological targets. sigmaaldrich.comlookchem.comchemicalbook.com Its disulfide bridge, chirality, and functional groups can be modified to create novel molecules aimed at modulating the activity of key proteins involved in disease.

This compound is used as a reactant in the synthesis of integrin antagonists. sigmaaldrich.comsigmaaldrich.com Integrins are a class of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing vital roles in processes like inflammation, angiogenesis, and tissue repair. harvard.edu Antagonists of these receptors are of significant therapeutic interest. harvard.edu Small-molecule antagonists often function as competitive inhibitors by mimicking the natural ligands of integrins. harvard.edu The rigid, chiral structure of DBC can be used to create scaffolds that present the necessary pharmacophoric elements—such as a basic moiety and a free carboxyl group—in the correct spatial orientation to bind to the integrin receptor, thereby blocking its function. harvard.edu

Researchers have explored the use of this compound in the development of inhibitors for metallo-β-lactamases (MBLs). sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com MBLs are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems, by hydrolyzing them. nih.gov A major challenge in combating antibiotic resistance is the lack of clinically available MBL inhibitors. nih.gov Many MBL inhibitors are designed as chelating agents that bind to the zinc ions essential for the enzyme's catalytic activity. nih.gov The carboxyl groups and other potential coordinating atoms within derivatives of DBC can be positioned to chelate these metal ions, disrupting enzyme function and restoring the efficacy of β-lactam antibiotics. nih.gov

Dynamic combinatorial chemistry (DCC) has been used to identify optimal bifunctional ligands for calmodulin. nih.gov In this approach, a library of potential ligands is generated in situ by allowing monofunctional thiol-containing molecules to reversibly form disulfide bonds in the presence of the target protein. nih.gov The protein template stabilizes the formation of the best-fitting bifunctional disulfide ligand, causing its concentration to be "amplified" in the mixture. nih.gov One study demonstrated that the binding constant of a disulfide ligand selected by calmodulin through this process was nearly 100 times higher than that of the corresponding monofunctional thiol ligand. nih.gov This highlights the utility of the disulfide linkage, the central feature of DBC, as a reversible covalent linker for creating high-affinity protein ligands.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25129-20-8 | sigmaaldrich.com |

| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | sigmaaldrich.com |

| Molecular Weight | 448.51 g/mol | sigmaaldrich.com |

| Melting Point | 195-200 °C (decomposes) | chemicalbook.com |

| Appearance | Powder | sigmaaldrich.com |

| Optical Activity | [α]20/D −215±8°, c = 1% in ethanol | sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | Source |

| Integrin Antagonists | Used as a reactant for the synthesis of molecules that block integrin receptors. | sigmaaldrich.comlookchem.comsigmaaldrich.com |

| Metallo-β-Lactamase Inhibitors | Analyzed for use in developing inhibitors against antibiotic-resistance enzymes. | sigmaaldrich.comlookchem.comsigmaaldrich.com |

| Calmodulin Ligands | Employed in strategies to amplify bifunctional disulfide ligands for calmodulin. | sigmaaldrich.comsigmaaldrich.comscientificlabs.com |

| Hydrogel Formation | Self-assembles into pH- and thermo-responsive hydrogels for potential biomedical use. | rsc.orgrsc.orgacs.org |

| Peptide Synthesis | Serves as a chiral building block and a reagent in peptide synthesis. | sigmaaldrich.comontosight.ai |

L-Cystine Diamides as Crystallization Inhibitors in Pathological Conditions

Cystinuria is a genetic disorder characterized by the buildup of the amino acid L-cystine in the urine, leading to the formation of kidney stones. nih.gov This condition arises from defects in the renal transport system responsible for reabsorbing L-cystine and other dibasic amino acids. nih.gov A primary strategy in managing cystinuria is to prevent the crystallization of L-cystine. L-cystine diamides have emerged as a promising class of molecules that inhibit L-cystine crystallization. rutgers.edugrantome.com

Research into the structure-activity relationships of L-cystine diamides has revealed critical molecular features for their inhibitory function. Studies have shown that the central disulfide bond is essential for optimal activity, while modifications can be made at the terminal amide positions. rutgers.edu Furthermore, the presence of a basic amine group located two to three atoms away from the amide nitrogen significantly enhances the inhibitory effect. rutgers.edu

Derivatives of L-cystine, such as L-cystine dimethyl ester (CDME), have been shown to inhibit L-cystine crystallization at micromolar concentrations. nih.govnih.gov However, the stability of ester-based compounds can be a concern for in vivo applications due to hydrolysis. nih.gov This has led to the development of more stable L-cystine diamide (B1670390) analogs.

Two such analogs, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), have demonstrated significantly greater efficacy in inhibiting L-cystine crystallization compared to CDME. nih.govnih.govacs.org Atomic force microscopy has revealed that these compounds inhibit crystal growth at a microscopic level. nih.govnih.govacs.org In a knockout mouse model of cystinuria, L-cystine bis(N′-methylpiperazide) was effective in vivo at inhibiting L-cystine crystallization and stone formation. nih.govnih.govacs.org

The mechanism of action for these inhibitors is thought to be a kinetic effect that maintains a metastable supersaturated solution of L-cystine, thereby preventing the formation and growth of crystals. nih.gov The concentrations at which these inhibitors are effective are well below levels that would cause cellular toxicity, suggesting a favorable therapeutic window. nih.gov

| Compound | Relative Efficacy vs. CDME | Key Findings |

| L-cystine bismorpholide | 7 times more effective | Potent inhibitor of L-cystine crystallization in vitro. nih.govnih.govacs.org |

| L-cystine bis(N′-methylpiperazide) | 24 times more effective | Potent inhibitor of L-cystine crystallization in vitro and effective in vivo in a mouse model of cystinuria. nih.govnih.govacs.org |

| L-cystine dimethyl ester (CDME) | Baseline | Inhibits L-cystine crystallization but may have stability issues. nih.gov |

This compound Hydrogels in Biomedical Engineering Applications

This compound (DBC) is a derivative of the amino acid L-cystine that can self-assemble into hydrogels under specific conditions. nih.govrsc.org These supramolecular hydrogels are formed through non-covalent interactions such as hydrogen bonding and π–π stacking. nih.govfrontiersin.org The resulting materials are highly hydrated, solid-like networks that have shown significant potential in various biomedical engineering applications. nih.govnih.gov

Cell Encapsulation and Proliferation Studies

The biocompatibility and structural similarity of hydrogels to the native extracellular matrix make them suitable platforms for 3D cell culture and tissue engineering. nih.gov While specific studies focusing solely on this compound for cell encapsulation and proliferation are still emerging, the inherent properties of amino acid-based hydrogels suggest their utility in this area. Research has indicated that hydrogels can be designed to support cell attachment and proliferation. whiterose.ac.uk For instance, this compound has been used in the synthesis of crosslinkable hydrogels intended for the proliferation of encapsulated human dermal fibroblasts. sigmaaldrich.comchemicalbook.com The ability to tailor the mechanical properties and biocompatibility of these hydrogels is a key area of ongoing research.

Controlled Drug Delivery Systems for Therapeutic Agents

The porous, water-swollen network of this compound hydrogels makes them excellent candidates for encapsulating and controlling the release of therapeutic agents. nih.govnih.gov The release of drugs from these hydrogels can be influenced by several factors, including the physicochemical properties of the drug and its interactions with the hydrogel matrix. whiterose.ac.uk

This compound hydrogels are responsive to stimuli such as pH and temperature, allowing for "smart" drug delivery systems. nih.govrsc.orgresearchgate.net For example, DBC can be dissolved in a basic solution and will form a hydrogel when the pH is lowered. nih.govrsc.org This pH-dependent gelation can be exploited for targeted drug release in specific physiological environments.

Research has demonstrated the controlled release of various model drugs from DBC hydrogels. In one study, the release of two quinolone derivatives, 8-aminoquinoline (B160924) (AQ) and 2-hydroxyquinoline (B72897) (HQ), was investigated. whiterose.ac.ukacs.orgmetu.edu.tr The amine group of AQ was found to interact more strongly with the carboxylic acid groups of the DBC hydrogel through acid-base interactions, resulting in a significantly slower release compared to HQ, which interacted via weaker hydrogen bonds. whiterose.ac.uk This highlights the importance of drug-gelator interactions in modulating release kinetics. whiterose.ac.uk

Another study investigated the release of salicylic acid (SA) from a pH- and thermo-responsive DBC hydrogel. nih.govrsc.orgfrontiersin.org The release rate was found to be dependent on the concentration of DBC, the pH of the surrounding buffer, and the concentration of the encapsulated SA. nih.govrsc.org For instance, at a DBC concentration of 3.0 g/L and an SA concentration of 200 mg/L, the release ratio in a pH 4.0 buffer reached 58.02%. nih.govrsc.org The release mechanism was determined to be diffusion-controlled. nih.govrsc.org

The gel-to-sol transition temperature of DBC hydrogels is also dependent on the gelator concentration, ranging from 40 to 120°C for concentrations between 2.23 to 22.3 mM, providing another layer of control over drug release. acs.orgacs.org

| Therapeutic Agent | Key Findings on Release from DBC Hydrogels |

| 8-aminoquinoline (AQ) | Slower release due to strong acid-base interactions with the hydrogel matrix. whiterose.ac.ukmetu.edu.tr |

| 2-hydroxyquinoline (HQ) | Faster release (approximately seven times faster than AQ) due to weaker interactions. whiterose.ac.ukacs.orgacs.org |

| Salicylic Acid (SA) | Release is pH-dependent and follows a diffusion-controlled mechanism. nih.govrsc.orgfrontiersin.org |

Advanced Characterization and Computational Methodologies in N,n Dibenzoyl L Cystine Research

Spectroscopic and Microscopic Techniques

Advanced analytical techniques are indispensable for elucidating the structural and morphological properties of N,N'-Dibenzoyl-L-cystine and its supramolecular assemblies. Spectroscopic and microscopic methods provide critical insights into its functional groups, three-dimensional structure, and surface characteristics.

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum of a hydrogel formed from this compound reveals characteristic absorption peaks that confirm its molecular structure. The analysis of these peaks indicates the presence of intermolecular hydrogen bonds involving amide and carboxyl groups, which are crucial for the self-assembly process. rsc.orgresearchgate.net

Key vibrational bands observed in the FT-IR spectrum of this compound hydrogels include those corresponding to the stretching vibrations of N-H, C=O (amide I), and N-H bending coupled with C-N stretching (amide II). These characteristic peaks help in understanding the molecular interactions that drive the formation of the gel network.

Interactive Data Table: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3400 | N-H stretching | Amide | Indicates hydrogen bonding |

| ~1700 | C=O stretching | Carboxylic Acid | Confirms the presence of the carboxyl group |

| ~1640 | C=O stretching | Amide I | Characteristic of the amide functional group |

| ~1540 | N-H bending | Amide II | Characteristic of the amide functional group |

| ~1200-1300 | C-N stretching | Amide | Part of the amide linkage |

Scanning Electron Microscopy (SEM) for Morphological Characterization of Assemblies

Scanning Electron Microscopy (SEM) is employed to visualize the three-dimensional structure of the self-assembled hydrogel network of this compound. rsc.org SEM images of the xerogel (the dried form of the hydrogel) typically show a porous, fibrous network structure. rsc.orgnih.gov This morphology is a result of the self-assembly of the gelator molecules into nanofibers, which then entangle to form the macroscopic gel. The porous nature of this network is critical for its potential applications, such as in controlled release systems. rsc.orgnih.gov

Atomic Force Microscopy (AFM) for Surface and Nanostructure Analysis

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography of materials at the nanoscale. While specific AFM studies on this compound are not extensively detailed in the provided search results, AFM is a valuable tool for studying the growth and surface features of related L-cystine crystals. For instance, in situ AFM has been used to observe the growth of L-cystine crystals, revealing details about step velocities and surface roughness. acs.org This technique could similarly be applied to this compound to investigate the morphology of its nanostructures and self-assembled monolayers.

Circular Dichroism (CD) for Chiral Structural Investigations

Circular Dichroism (CD) spectroscopy is a key technique for studying the chiral properties of molecules. As this compound is a chiral molecule derived from the amino acid L-cystine, CD spectroscopy can provide insights into its stereochemistry and the chiral organization of its self-assembled structures. While specific CD spectral data for this compound is not available in the provided search results, the technique is widely used for analogous chiral molecules. For instance, CD has been used to study the interaction of L-cysteine with nanoparticles, demonstrating how the chiral molecule can induce chiroptical properties in the nanoparticles. units.it This suggests that CD spectroscopy would be a valuable method for investigating the supramolecular chirality of this compound assemblies.

Rheological Characterization of Gel Properties

The mechanical properties of this compound hydrogels are critical for their potential applications and can be thoroughly investigated using rheological measurements.

Viscoelastic Behavior and Mechanical Strength Assessment

Rheological studies are performed to understand the viscoelastic properties of the hydrogel, including its mechanical strength and stability. rsc.org Dynamic rheology, which includes stress and frequency sweep tests, is used to determine the storage modulus (G') and the loss modulus (G''). researchgate.net For a typical this compound hydrogel, the storage modulus is significantly higher than the loss modulus, indicating a predominantly elastic, solid-like behavior. researchgate.net

Stress sweep experiments reveal the linear viscoelastic region (LVR) of the gel, where the structure remains intact under applied stress. Beyond a certain stress value, known as the yield stress, the gel structure begins to break down, leading to a sharp decrease in both G' and G''. Frequency sweep tests, conducted within the LVR, show that both moduli are largely independent of frequency, which is characteristic of a stable gel network. These rheological measurements confirm the excellent mechanical properties of this compound hydrogels. rsc.orgrsc.orgnih.gov

Interactive Data Table: Rheological Properties of a 4.0 g/L this compound Hydrogel

| Parameter | Description | Typical Value |

| Storage Modulus (G') | Represents the elastic component of the gel | Dominant over G'' |

| Loss Modulus (G'') | Represents the viscous component of the gel | Lower than G' |

| Yield Stress | The maximum stress the gel can withstand before deforming | ~160 Pa |

| Gelation Temperature | The temperature at which the gel forms | Dependent on concentration |

Sol-Gel Transition Temperature Determination

The ability of this compound (DBC) to form hydrogels is a key characteristic that is highly dependent on temperature. The transition between the semi-solid gel state and the liquid sol state is a critical parameter for understanding the stability and potential applications of these hydrogels. Research has shown that DBC can form a stable, transparent hydrogel when an aqueous solution of DBC in sodium hydroxide (B78521) is adjusted to a pH below 3.5. nih.gov This hydrogel is thermoreversible, meaning it can transition to a sol upon heating and revert to a gel upon cooling. nih.gov

The sol-gel transition temperature (Tgel) is not a fixed point but is influenced by the concentration of DBC. As the concentration of DBC in the hydrogel increases, the thermal stability of the gel is enhanced. This is evidenced by a corresponding increase in the Tgel. For instance, at a concentration of 3.0 g L⁻¹, the Tgel is 88.7°C. This temperature rises to 92.2°C at a concentration of 4.0 g L⁻¹ and continues to increase slightly to 92.3°C and 92.5°C at concentrations of 5.0 g L⁻¹ and 6.0 g L⁻¹, respectively. nih.gov This trend indicates that at higher concentrations, more thermal energy is required to disrupt the self-assembled network of the hydrogel. However, the transition temperature appears to plateau at higher concentrations, suggesting a saturation point in the enhancement of thermal stability. nih.gov

| Concentration of this compound (g L⁻¹) | Sol-Gel Transition Temperature (Tgel) (°C) |

|---|---|

| 3.0 | 88.7 |

| 4.0 | 92.2 |

| 5.0 | 92.3 |

| 6.0 | 92.5 |

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. In the study of this compound, both single-crystal and powder XRD have been employed to gain a comprehensive understanding of its solid-state architecture.

Single-Crystal X-ray Diffraction for Molecular Packing and Unit Cell Determination

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal. Through the volatilization of an acidic aqueous solution of this compound, a suitable single crystal was obtained for analysis. nih.gov The crystallographic data revealed that this compound crystallizes in the monoclinic space group P2₁. nih.gov The unit cell parameters were determined to be a = 10.8180(11) Å, b = 9.0405(9) Å, and c = 10.9871(11) Å, with a β angle of 90.798(3)°. nih.gov These parameters define the fundamental repeating unit of the crystal lattice. The self-assembly of the gelators is driven by strong intermolecular hydrogen bonds between adjacent amide and carboxyl groups, π–π stacking interactions of the aromatic rings, and hydrogen bonding involving water molecules. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.8180(11) |

| b (Å) | 9.0405(9) |

| c (Å) | 10.9871(11) |

| β (°) | 90.798(3) |

Powder X-ray Diffraction for Bulk Material Structure Analysis

Powder X-ray diffraction (PXRD) is used to analyze the structure of a bulk crystalline solid. In the context of this compound, PXRD has been instrumental in comparing the structure of the bulk material (in the form of a xerogel) with that of the single crystal. A xerogel is the solid framework that remains after the liquid from a gel is removed. The XRD pattern of the this compound xerogel showed diffraction peaks at 2θ values of 8.2°, 11.5°, 16.3°, 18.2°, 20.8°, 24.6°, and 26.3°. nih.gov Importantly, these peaks appeared at the same positions as those observed in the diffraction pattern of the single crystal, and no new peaks were observed. nih.gov This strong correlation suggests that the molecular self-assembly and packing within the hydrogel structure are similar to the arrangement within the single crystal. nih.gov

Chromatographic and Separation Methods for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. While specific studies on this compound are limited, the methodologies applied to closely related benzoylated amino acids and cysteine derivatives provide a framework for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies of Related Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of pharmaceutical and chemical compounds. For compounds structurally similar to this compound, such as other benzoylated amino acids, reversed-phase HPLC (RP-HPLC) with pre-column derivatization is a common analytical approach. For instance, a method involving pre-column derivatization with benzoyl chloride has been developed for the estimation of γ-aminobutyric acid (GABA). akjournals.comresearchgate.netakjournals.com

In a typical application for a benzoylated amino acid, the chromatographic separation would be performed on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. akjournals.comakjournals.com Detection is commonly achieved using a UV detector, as the benzoyl group provides a strong chromophore. For example, the benzoylation of sugars, polyols, and neutral amino acids allows for their detection at 228 nm and 274 nm, respectively. researchgate.net Such a method would be suitable for determining the purity of this compound and for monitoring the formation of any degradation products over time or under stress conditions.

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and methanol/acetonitrile |

| Flow Rate | Typically 1.0 mL min⁻¹ |

| Detection | UV (e.g., 228 nm or 274 nm) |

| Derivatization Agent | Benzoyl chloride |

Capillary Electrophoresis for Enantiomeric Resolution of Derivatives

A non-aqueous capillary electrophoresis method has been successfully employed for the enantioseparation of various benzoyl, 3,5-dinitrobenzoyl, and 3,5-dinitrobenzyloxycarbonyl amino acid derivatives. nih.gov This technique often utilizes chiral selectors added to the background electrolyte to facilitate the separation of enantiomers. For instance, dimeric forms of quinine (B1679958) and quinidine (B1679956) derivatives have proven to be effective chiral selectors. nih.gov The separation is typically carried out in a non-aqueous medium, such as an ethanol-methanol mixture, with an applied voltage. nih.gov This methodology could be adapted for the enantiomeric resolution of chiral derivatives of this compound, allowing for the determination of enantiomeric excess and the separation of diastereomers.

Computational and Theoretical Modeling in this compound Research